3-Chloro-4-(pyridin-3-yl)-1,2,5-oxadiazole
Description
3-Chloro-4-(pyridin-3-yl)-1,2,5-oxadiazole is a heterocyclic compound that contains both a pyridine ring and an oxadiazole ring
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
3-chloro-4-pyridin-3-yl-1,2,5-oxadiazole |
InChI |
InChI=1S/C7H4ClN3O/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H |
InChI Key |
KCHCATPDSQWTCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NON=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(pyridin-3-yl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide in a solvent like dimethyl sulfoxide . This reaction can be carried out at ambient temperature, making it a convenient and efficient method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(pyridin-3-yl)-1,2,5-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the oxadiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxadiazole N-oxides .
Scientific Research Applications
3-Chloro-4-(pyridin-3-yl)-1,2,5-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential antibacterial, antiviral, or anticancer activities.
Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability and density.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(pyridin-3-yl)-1,2,5-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The presence of the oxadiazole ring can enhance the compound’s ability to form hydrogen bonds and interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar chemical properties and applications.
1,3,4-Oxadiazole Derivatives: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen atoms, leading to different chemical reactivity and applications.
Uniqueness
3-Chloro-4-(pyridin-3-yl)-1,2,5-oxadiazole is unique due to the specific arrangement of the chlorine atom and the oxadiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
